molecular formula C21H30S2 B3105432 7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 153312-86-8

7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B3105432
CAS No.: 153312-86-8
M. Wt: 346.6 g/mol
InChI Key: RTOLOMCKXMZOIH-UHFFFAOYSA-N
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Description

7,7-dihexyl-3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms

Mechanism of Action

Target of Action

The primary target of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is the π-conjugated system in organic electronics . The compound is used in the development of π-conjugated oligomers , which are key components in organic electronic devices .

Mode of Action

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene interacts with its targets through conjugation . The compound has a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes . This allows for more effective conjugation when embedded into semiconducting polymers .

Biochemical Pathways

The compound affects the redox chemistry of the π-conjugated system . It stabilizes polycationic states, with the radical cations and dications being strong NIR absorbers . The compound also displays singlet diradicaloid character .

Result of Action

The action of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene results in compounds with new electronic properties and unique structures potentially exploitable in organic electronics . The compound contributes to the realization of a lower band gap in semiconducting polymers .

Action Environment

The action, efficacy, and stability of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the synthesis process can affect the compound’s properties . Additionally, the compound’s performance in organic electronic devices can be influenced by factors such as the device architecture and operating conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .

Scientific Research Applications

7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dihexyl-4,10-dimethyl-3,11-dithia-7-silatricyclo[6.3.0.0^2,6]undeca-1(8),2(6),4,9-tetraene
  • 4,7-bis(7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-2,1,3-benzothiadiazole

Uniqueness

7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its specific tricyclic structure and the presence of sulfur atoms, which confer distinct chemical properties.

Properties

IUPAC Name

7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30S2/c1-3-5-7-9-13-21(14-10-8-6-4-2)17-11-15-22-19(17)20-18(21)12-16-23-20/h11-12,15-16H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOLOMCKXMZOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731977
Record name 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153312-86-8
Record name 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4H-Cyclopenta[2,1-b;3,4-b′]dithiophene (1.5 g, 0.00843 mol) was dissolved in DMSO (50 mL). The solution was purged with nitrogen, and grounded KOH (1.89 g, 0.0337 mol) and sodium iodide (50 mg) were added, followed by hexyl bromide (3.02 g, 0.0169 mol). The reaction was stirred for 17 h under nitrogen at room temperature. Water was added and the reaction was extracted with t-butyl-methyl ether. The organic layer was separated and dried over magnesium sulfate. Solvent was removed under vacuum and the residue was purified by chromatography using hexanes as eluent. Fractions containing pure 4,4-dixeyl-4H-cyclopenta[2,1-b;3,4-b′]dithiophene product were combined and the solvents evaporated. The product was obtained as a colorless oil. Yield: 2.36 g (81%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
3.02 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4H-Cyclopenta[2,1-b:3,4-b′]dithiophene (CDT) (1.63 g, 9.14 mmol) in dimethyl sulfoxide (50 mL) was added hexyl bromide (3.1 g, 18.9 mmol) and a catalytic amount of potassium iodide (50 mg). The mixture was purged with argon for 10 minutes followed by the slow addition of solid potassium hydroxide (2 g). The now dark green mixture was stirred in the dark at room temperature for 72 hours. The mixture was then poured into de-ionized water (150 mL) and the organic phase extracted with diethyl ether (4×100 mL). The organic phases were collected and washed with brine (100 mL) and a saturated ammonium chloride solution (100 mL). The organic phase was dried over magnesium sulphate, filtered, and concentrated to give the crude product as yellow oil. Purification via flash chromatography with hexanes (monitored at 254 nm, collected at 320 nm) and drying under high vacuum for 48 hours gave pure product as colorless oil. Yield 2.8 g (88%). 1H NMR (500 MHz, CDCl3): δ=7.15 (d, 2H, 3JH-H=5 Hz), 6.94 (d, 2H, 3JH-H=5 Hz), 1.84 (m, 4H, C—CH2), 1.19 (m, 12H, alkyl-CH2), 0.95 (m, 4H, alkyl-CH2), 0.82 (m, 6H, alkyl-CH3).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 3
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 4
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 5
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 6
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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